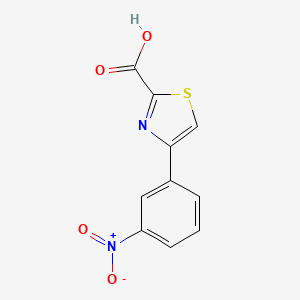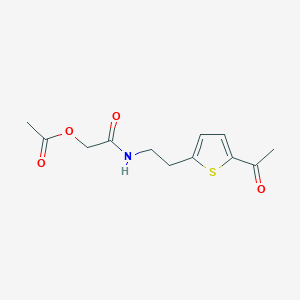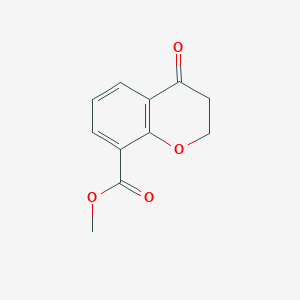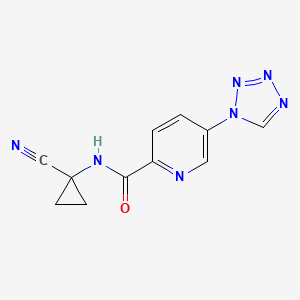![molecular formula C17H15FN2O4S B2592880 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide CAS No. 899996-23-7](/img/structure/B2592880.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-substituted saccharins were synthesized from commercially available starting materials by two different approaches . Their chemical structures were characterized by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the plane of the O=S=O group in one compound makes a dihedral angle of 89.03(7)° with the mean plane of the nine-membered ring system . The crystal structure of the compound is stabilized by inter and intramolecular C–H·O hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed . All the synthesized compounds were evaluated for their anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the boiling point is predicted to be 521.8±56.0 °C, the density is predicted to be 1.394±0.06 g/cm3, and the pKa is predicted to be 10.54±0.46 .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator, S-1, demonstrated low clearance, moderate volume of distribution, and extensive metabolism in rats. This research highlights the importance of understanding the pharmacokinetic characteristics of compounds for preclinical development (Wu et al., 2006).
Antioxidant and Anticancer Activity
Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant activity, surpassing that of ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, underscoring the therapeutic potential of such compounds (Tumosienė et al., 2020).
Synthesis and Structural Analysis
The synthesis and biological evaluation of novel triazole compounds containing a 2-methylidenethiazolidine ring were explored, revealing their fungicidal activities. This study not only contributes to the synthesis of new compounds but also to the understanding of their potential applications in agriculture and medicine (Xu et al., 2005).
Antimicrobial Activity
The microwave-assisted synthesis and evaluation of the antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide demonstrated effective antibacterial and antifungal properties. Such studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Dengale et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-11-6-7-12(10-14(11)18)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMFGFDDOQHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)






![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)